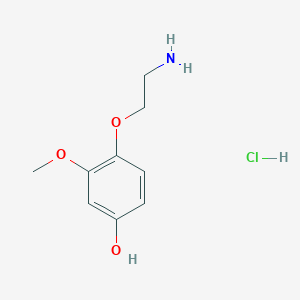

4-(2-aminoethoxy)-3-methoxyphenol hydrochloride

Description

4-(2-aminoethoxy)-3-methoxyphenol hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of an aminoethoxy group and a methoxyphenol group, which contribute to its unique chemical properties.

Properties

IUPAC Name |

4-(2-aminoethoxy)-3-methoxyphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-12-9-6-7(11)2-3-8(9)13-5-4-10;/h2-3,6,11H,4-5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWNTDQESPBMJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)OCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethoxy)-3-methoxyphenol hydrochloride typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-aminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is purified through crystallization or other suitable methods to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethoxy)-3-methoxyphenol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(2-aminoethoxy)-3-methoxyphenol hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-aminoethoxy)-3-methoxyphenol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Aminoethoxyvinyl glycine hydrochloride: This compound shares the aminoethoxy group and has similar applications in plant growth regulation.

2-Aminoethanethiol hydrochloride: Another compound with an aminoethoxy group, used in different chemical and biological contexts.

Uniqueness

4-(2-aminoethoxy)-3-methoxyphenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-(2-aminoethoxy)-3-methoxyphenol hydrochloride, also known as a derivative of methoxyphenol, exhibits various biological activities due to its structural characteristics. This compound is related to phenolic compounds, which are known for their antioxidant, anti-inflammatory, and potential anticancer properties. The following sections delve into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H15ClN2O3

- Molar Mass : 232.69 g/mol

- Chemical Structure : The compound features a methoxy group and an aminoethoxy side chain, contributing to its biological properties.

Antioxidant Activity

Research indicates that compounds similar to 4-(2-aminoethoxy)-3-methoxyphenol exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thus preventing oxidative stress-related damage.

- Mechanism : The antioxidant capacity can be attributed to the ability of the phenolic hydroxyl groups to donate hydrogen atoms to free radicals, stabilizing them.

- Case Study : A study evaluated the antioxidant properties of various methoxyphenols using the DPPH radical scavenging method. Results showed that these compounds effectively reduced DPPH radical concentrations, indicating strong antioxidant potential .

Anti-inflammatory Effects

4-(2-aminoethoxy)-3-methoxyphenol may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.

- Mechanism : Inhibition of COX-2 has been linked to reduced synthesis of pro-inflammatory prostaglandins.

- Research Findings : Quantitative structure-activity relationship (QSAR) studies suggest that similar phenolic compounds can predict COX-2 inhibitory activity based on electronic descriptors .

Anticancer Activity

Emerging studies have indicated that derivatives of methoxyphenols possess anticancer properties.

- Cell Line Studies : Compounds were tested against various cancer cell lines (e.g., U-87 glioblastoma and MDA-MB-231 triple-negative breast cancer). Results indicated significant cytotoxicity in a dose-dependent manner .

The biological activities of 4-(2-aminoethoxy)-3-methoxyphenol can be attributed to several mechanisms:

- Radical Scavenging : The phenolic structure allows for effective scavenging of free radicals.

- Gene Expression Modulation : Similar compounds have been shown to modulate gene expression related to inflammation and apoptosis in cancer cells .

- Biofilm Inhibition : Recent studies on related compounds demonstrate their ability to inhibit biofilm formation in pathogenic fungi, suggesting potential applications in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.